molecular formula C10H14ClN3 B13530389 1-((3-Chloropyridin-4-yl)methyl)piperazine CAS No. 1211533-84-4

1-((3-Chloropyridin-4-yl)methyl)piperazine

Cat. No.: B13530389
CAS No.: 1211533-84-4
M. Wt: 211.69 g/mol
InChI Key: XXWRZYDIJRYVPI-UHFFFAOYSA-N
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Description

1-((3-Chloropyridin-4-yl)methyl)piperazine is a piperazine derivative featuring a methyl group bridging the piperazine ring and a 3-chloropyridin-4-yl substituent. This structure combines the flexibility of the piperazine scaffold with the electron-withdrawing chlorine atom and aromatic pyridine ring, which may enhance interactions with biological targets.

Properties

CAS No.

1211533-84-4

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

1-[(3-chloropyridin-4-yl)methyl]piperazine

InChI

InChI=1S/C10H14ClN3/c11-10-7-13-2-1-9(10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2

InChI Key

XXWRZYDIJRYVPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloropyridin-4-yl)methyl)piperazine typically involves the reaction of 3-chloropyridine with piperazine under specific conditions. One common method is the nucleophilic substitution reaction where 3-chloropyridine is reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloropyridin-4-yl)methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-((3-Chloropyridin-4-yl)methyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((3-Chloropyridin-4-yl)methyl)piperazine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on piperazine derivatives with aromatic substituents, emphasizing halogen placement, heterocyclic systems, and biological activity.

Substituent Variations in Aromatic Moieties
Compound Name Aromatic Substituent Key Structural Features Biological Activity/Application Reference
1-((3-Chloropyridin-4-yl)methyl)piperazine 3-Chloropyridin-4-yl Pyridine ring with Cl at position 3 Limited data; inferred CNS/receptor activity
1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP) 3-Chloro-4-fluorophenyl Phenyl ring with Cl and F substituents Psychoactive; detected in drug samples
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl Methoxy group at phenyl position 2 High affinity for dopamine D2 receptor
1-(m-Trifluoromethylphenyl)piperazine 3-Trifluoromethylphenyl Strong electron-withdrawing CF3 group Selective 5-HT1B receptor antagonist
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine 5-Chloro-2-methylphenyl + 2-chloropyridine Dual chloro substituents on phenyl and pyridine Supplier-listed; potential kinase inhibition

Key Observations :

  • Halogen Effects : Chlorine substituents (e.g., in 3,4-CFPP or pyridine derivatives) enhance receptor binding through halogen bonding or hydrophobic interactions .
  • Heterocyclic vs.
Physicochemical Properties
  • LogP and Solubility : Pyridine-containing derivatives (e.g., target compound) are expected to have lower logP values than phenyl analogs due to the nitrogen atom’s polarity, improving aqueous solubility .
  • Metabolic Stability : Piperazine rings are prone to N-oxidation (), but bulky substituents (e.g., pyridinylmethyl) may slow metabolism compared to simpler phenyl derivatives.

Biological Activity

1-((3-Chloropyridin-4-yl)methyl)piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a chloropyridinyl group. Its molecular formula is C10_{10}H13_{13}ClN2_2, highlighting its potential for diverse chemical interactions due to the presence of both nitrogen and halogen atoms.

Pharmacological Properties

Preliminary studies suggest that this compound exhibits significant pharmacological properties, particularly in targeting the central nervous system (CNS). Its structural similarity to known neuroactive compounds indicates potential therapeutic applications for neurological disorders. Additionally, it may possess insecticidal properties, making it relevant in agrochemical applications.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the compound's interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. These studies are essential for understanding its mechanism of action and optimizing its pharmacological profile. For instance, the compound shows binding affinity towards type 1 cannabinoid receptors (CB1), which are implicated in various metabolic processes .

Case Study 1: Neuroactive Potential

Research has indicated that compounds similar to this compound can act as selective CB1 antagonists. One study explored analogues with piperazine groups that demonstrated potent antagonistic activity at human CB1 receptors, suggesting that modifications to the piperazine structure could enhance efficacy while minimizing central side effects .

Case Study 2: Insecticidal Activity

In another study focusing on agrochemical applications, derivatives of piperazine compounds were evaluated for their insecticidal properties. The presence of the chloropyridinyl moiety was found to enhance the insecticidal activity compared to other piperazine derivatives, indicating a promising avenue for developing pest control agents.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds similar to this compound:

Compound NameStructural FeaturesUnique Aspects
1-(3-Chloropyridin-2-yl)methylpiperazineChloropyridine at position 2Potentially different receptor interactions
1-(4-Chlorophenyl)methylpiperazineChlorophenyl group instead of chloropyridineDifferent biological activity profile
1-(3-Fluoropyridin-4-yl)methylpiperazineFluorine substitution at position 3May exhibit different pharmacokinetics

This comparative analysis highlights how variations in substituents can significantly affect biological activity and chemical reactivity.

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